![molecular formula C13H15N3O2S2 B2539209 methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 736147-12-9](/img/structure/B2539209.png)
methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dimethylaniline.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole intermediate with a suitable thiol reagent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of thiadiazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the sulfanyl group may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function.
類似化合物との比較
Similar Compounds
Methyl 2-((2,6-dimethylphenyl)amino)propanoate: Similar in structure but lacks the thiadiazole ring.
2,6-Dimethylphenyl acetate: Similar aromatic ring but different functional groups.
Uniqueness
Methyl 2-({5-[(2,6-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-8-5-4-6-9(2)11(8)14-12-15-16-13(20-12)19-7-10(17)18-3/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGQIQFJPFUDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NN=C(S2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
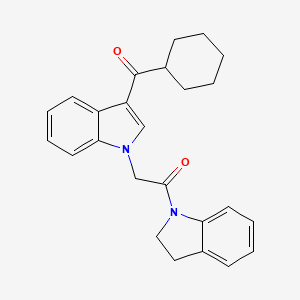
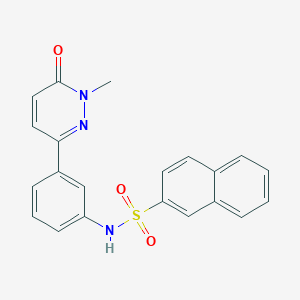
![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)
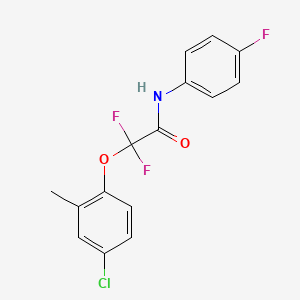
![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)
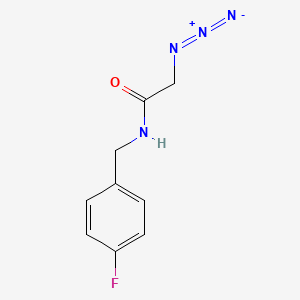
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2539136.png)
![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)
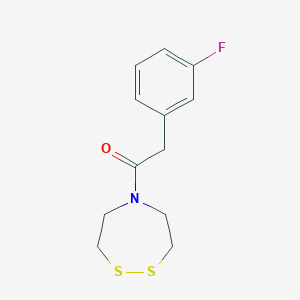
![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)
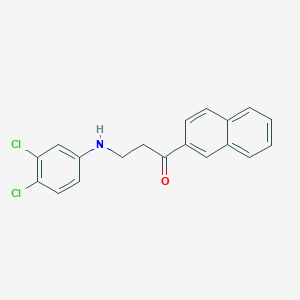
![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)
